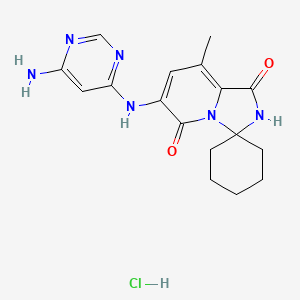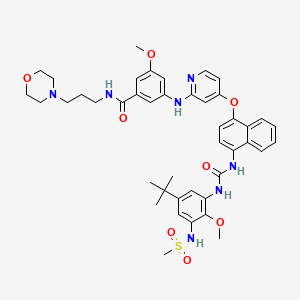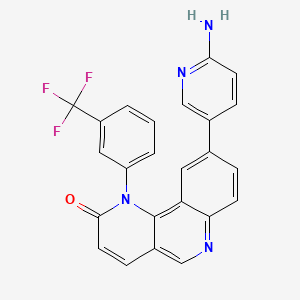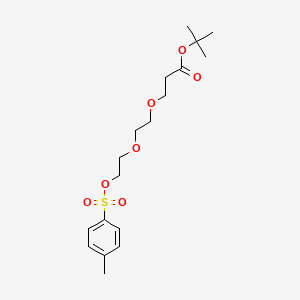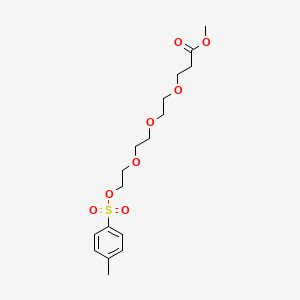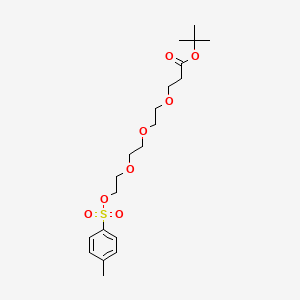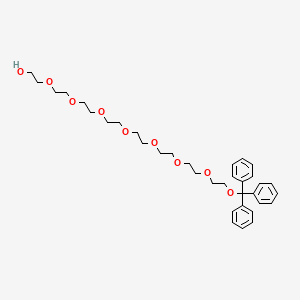
Tr-PEG9
Descripción general
Descripción
Tr-PEG9 is a PEG derivative which may be useful in the development of antibody drug conjugates . It has a trityl protecting group and a terminal hydroxyl group .
Synthesis Analysis
This compound is a PROTAC linker that can be used to synthesize PROTAC molecules. It is also a non-cleavable 9-unit PEG ADC linker that is used in the synthesis of antibody-conjugated drugs (ADCs) .Molecular Structure Analysis
The molecular formula of this compound is C35H48O9 . It has a molecular weight of 612.8 g/mol . The functional group of this compound is Trityl/Hydroxyl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 612.8 g/mol . It has a chemical formula of C35H48O9 . The elemental analysis shows that it contains C, 68.61; H, 7.90; O, 23.50 .Aplicaciones Científicas De Investigación
Sistemas de Administración de Medicamentos
Tr-PEG9 es un enlazador de PEG con un grupo protector tritilo y un grupo hidroxilo terminal {svg_1}. La cadena de PEG hidrofílica aumenta la solubilidad en agua del compuesto en medios acuosos {svg_2}. Esto lo convierte en un excelente candidato para sistemas de administración de medicamentos {svg_3}. La tecnología de PEGilación también se puede aplicar a sistemas de administración como siRNA, mRNA y pDNA {svg_4}.
Medicamentos de Acción Prolongada
Los enlazadores de PEG se han utilizado clínicamente durante más de 30 años y gradualmente se han convertido en la solución principal para los medicamentos de acción prolongada {svg_5}. La PEGilación puede abordar ciertas deficiencias en las propiedades fisicoquímicas y la farmacocinética de los fármacos de molécula pequeña {svg_6}.
Proteínas y Péptidos Medicamentosos
La PEGilación reduce la inmunogenicidad de las proteínas recombinantes, prolonga su metabolismo in vivo y mejora la actividad de las proteínas {svg_7}. Más de 30 medicamentos PEGilados aprobados por la FDA o la UE se encuentran en el mercado mundial, con un tamaño de mercado de más de $ 10 mil millones {svg_8}.
Investigación Biológica
Debido a su solubilidad en agua, excelente biocompatibilidad y no inmunogenicidad, los enlazadores de PEG se utilizan ampliamente en la investigación biológica {svg_9} {svg_10}. Se utilizan en conjugados de anticuerpo-fármaco, administración de fármacos de nanopartículas, biotinilación y medicamentos de proteínas PEGiladas {svg_11} {svg_12}.
Enfoques Terapéuticos
La modificación con PEG mejora las propiedades originales de los conjugados y, por lo tanto, se está explotando en diferentes campos {svg_13}. La unión covalente de PEG a las moléculas de fármacos mejora la solubilidad en agua, la biodisponibilidad, la farmacocinética, las propiedades inmunogénicas y las actividades biológicas {svg_14}.
Ingeniería Tisular
Los hidrogeles derivados de PEG aumentan la expresión génica de marcadores específicos de hueso, la secreción de matriz relacionada con el hueso y la mineralización, y pueden tener un impacto potencial en las terapias de ingeniería ósea {svg_15}. PEG y sus derivados probablemente controlen con precisión el comportamiento celular en los tejidos en crecimiento {svg_16}.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tr-PEG9 plays a role in biochemical reactions, particularly in drug delivery . It interacts with various biomolecules, enhancing their water solubility . The hydroxyl group of this compound can react to further derivatize the compound .
Cellular Effects
The cellular effects of this compound are primarily related to its role in drug delivery . As a PEG derivative, this compound can influence cell function by enhancing the solubility and stability of therapeutic agents . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism may depend on the particular drug or biomolecule it is associated with.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with other biomolecules. The hydroxyl group of this compound can react to further derivatize the compound, allowing it to form conjugates with drugs or other biomolecules . This can influence the activity of these molecules at the molecular level, potentially affecting processes such as enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would largely depend on the specific context of its use, particularly the biomolecules it is associated with. As a PEG derivative, this compound can enhance the stability of these molecules, potentially influencing their long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically reported in the literature. As a PEG derivative, its effects would likely be related to its role in enhancing the solubility and stability of associated biomolecules .
Metabolic Pathways
As a PEG derivative, it may interact with enzymes or cofactors as part of its role in enhancing the solubility and stability of associated biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be influenced by its properties as a PEG derivative. Its hydrophilic PEG chain could facilitate its distribution in aqueous environments .
Subcellular Localization
As a PEG derivative, it may be found wherever its associated biomolecules are localized within the cell .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48O9/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15,36H,16-31H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAWPOYSSQJMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




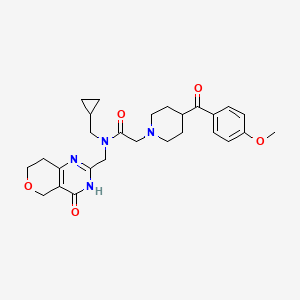
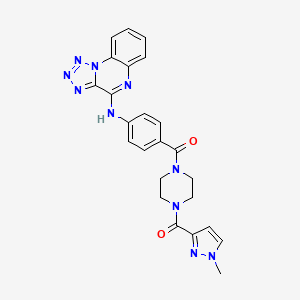
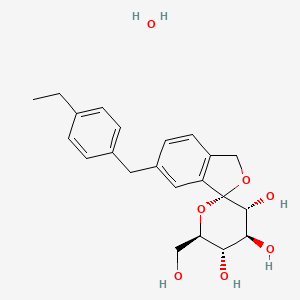
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
